1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone

Description

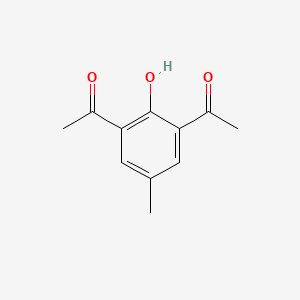

Chemical Structure and Properties 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS: 55108-28-6) is a phenolic acetophenone derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol (monoisotopic mass: 192.0786). Its structure features two acetyl groups at the 1- and 3-positions of a benzene ring substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 5 . This substitution pattern confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

For instance, 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized using acetyl chloride and AlCl₃ under Friedel-Crafts conditions .

Propriétés

IUPAC Name |

1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKCEQUZROPKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367923 | |

| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55108-28-6 | |

| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as a derivative of acetophenone, has garnered attention in recent research due to its potential biological activities. This compound is characterized by the presence of an acetyl group and a hydroxyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An acetyl group (−COCH₃)

- A hydroxyl group (−OH)

- A phenyl ring with a methyl substituent

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 15.62 | 31.25 |

| Compound B | E. coli | 62.5 | 125 |

These results suggest that the presence of hydroxyl and acetyl groups may enhance the antimicrobial efficacy of such compounds .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that certain derivatives can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| A549 (Lung cancer) | 10.5 | 85% |

| MDA-MB-231 (Breast cancer) | 7.8 | 90% |

These findings highlight the compound's potential as an anticancer agent, with a favorable safety profile at lower concentrations .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

A notable study conducted on a series of acetophenone derivatives demonstrated their effectiveness against multiple cancer types, including breast and lung cancers. The study reported that specific modifications in the chemical structure significantly enhanced their anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone serves as an important intermediate in organic synthesis. It can be used to produce more complex organic molecules through various chemical reactions such as oxidation and reduction.

-

Biological Activity

- The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates significant antimicrobial efficacy against various bacterial strains.

- Antioxidant Activity : The presence of hydroxyl groups allows for potential interactions with free radicals, suggesting antioxidant capabilities.

- Anticancer Potential : Preliminary studies have shown promise in anticancer applications, warranting further investigation.

- The compound has been studied for its potential biological activities, including:

-

Pharmaceutical Development

- Ongoing research is exploring the use of this compound as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's biological activities are summarized in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant | Potential to scavenge free radicals |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents . -

Antioxidant Activity Investigation

Another research effort focused on assessing the antioxidant properties of the compound through various assays measuring radical scavenging activity. The findings suggested that it could mitigate oxidative stress in cellular models, providing a basis for further exploration in therapeutic applications related to oxidative damage . -

Pharmaceutical Applications

A recent study explored the synthesis of novel derivatives based on this compound and their biological activities. This research highlighted the versatility of the compound in generating new pharmacologically active substances with enhanced efficacy against specific targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity Hydroxylation: Compounds with multiple -OH groups (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibition compared to mono-hydroxylated analogs. This aligns with findings that hydroxylation increases hydrogen-bonding capacity and target affinity . Electron-Withdrawing Groups: Chloro-substituted derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) may display altered reactivity and stability due to the electronegative Cl atom, as evidenced by their distinct melting points .

Positional Isomerism Comparing 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀: 12.3 µM) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀: 15.8 µM) reveals that hydroxyl group positioning (para vs. ortho) modestly impacts inhibitory potency .

Functional Group Trade-offs Acetyl vs. Amino Groups: The target compound’s acetyl groups may reduce solubility compared to amino-substituted analogs like 1-(5-Amino-2,4-dihydroxyphenyl)ethanone, which benefits from the hydrophilic -NH₂ group .

Complexity and Pharmacological Niche Heterocyclic derivatives (e.g., UDO) demonstrate broader pharmacological applications (e.g., antiparasitic activity) but require more intricate synthesis routes , whereas simpler phenolic ethanones are easier to synthesize but may lack target specificity.

Méthodes De Préparation

General Synthetic Approaches

The synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone typically involves aromatic substitution reactions on suitably substituted phenolic precursors, often employing Friedel-Crafts acylation or related electrophilic aromatic substitution techniques.

Starting Materials:

Commonly used starting materials include 2-hydroxy-5-methylacetophenone or 2-hydroxy-5-methylphenyl derivatives, which provide the hydroxy and methyl substituents on the aromatic ring.Key Reaction:

Friedel-Crafts acylation is the predominant method, where an acetylating agent such as acetyl chloride or acetic anhydride is reacted with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3). This introduces the acetyl group at the desired position on the aromatic ring.-

- Anhydrous conditions to prevent catalyst hydrolysis

- Temperature control typically between 0°C and 50°C to optimize selectivity and yield

- Inert atmosphere (e.g., nitrogen) to avoid side reactions

- Reaction times vary from 1 to several hours depending on scale and substrate reactivity.

Specific Synthetic Route Example

A representative synthesis involves:

- Starting Material: 2-hydroxy-5-methylacetophenone

- Acylation: Reaction with acetyl chloride in the presence of AlCl3 under anhydrous conditions

- Workup: Quenching with water or dilute acid to decompose the complex and isolate the product

- Purification: Recrystallization or chromatographic techniques to obtain pure this compound.

Alternative Methods

Hydroxyacetophenone Derivatives: Some syntheses start from 2-hydroxyacetophenone derivatives, which are selectively methylated or acetylated to introduce the methyl and acetyl groups at the desired positions.

Schiff Base Formation and Subsequent Hydrolysis: In some research contexts, related compounds are synthesized via Schiff base intermediates formed by condensation of hydrazines with hydroxyacetophenones, followed by hydrolysis to yield acetylated phenols.

Industrial Production Considerations

- Scale-Up: Industrial synthesis optimizes reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity.

- Catalyst Use: Lewis acid catalysts like AlCl3 are standard, but alternatives or supported catalysts may be employed to improve environmental and economic profiles.

- Purification: Industrial processes often use crystallization and solvent extraction to achieve high purity suitable for further applications.

Reaction Analysis and Data Table

| Step | Reagents & Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | 2-Hydroxy-5-methylacetophenone + Acetyl chloride + AlCl3 | Friedel-Crafts acylation to add acetyl group at position 3 | Anhydrous, 0-50°C, inert atmosphere |

| 2 | Quenching with water or dilute acid | Decompose catalyst complex | Careful temperature control to avoid side reactions |

| 3 | Recrystallization or chromatography | Purification of product | Yields typically moderate to high (60-80%) depending on conditions |

| 4 | Optional: Further functional group modifications | Tailoring properties for specific applications | E.g., oxidation or reduction of acetyl groups |

Research Findings and Notes

- The hydroxy group at position 2 can engage in intramolecular hydrogen bonding, influencing reactivity and crystallization behavior.

- The methyl group at position 5 directs electrophilic substitution to position 3, facilitating selective acetylation.

- The compound can undergo further chemical transformations such as oxidation of the hydroxy group or reduction of acetyl groups, expanding its utility in synthetic chemistry.

- Purity and yield are highly dependent on reaction conditions, especially temperature and catalyst amount, which must be optimized for each batch.

Q & A

Basic: What synthetic methodologies are recommended for 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, and how can reaction conditions be optimized?

Answer:

- Methodology: Start with Friedel-Crafts acylation of 3-hydroxy-5-methylacetophenone derivatives, using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane or toluene) and temperature (60–80°C) to enhance yield. Post-reaction, purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate).

- Validation: Confirm product identity via H/C NMR and FT-IR spectroscopy. For analogous syntheses, refer to palladium-catalyzed protocols for structurally similar acetophenones .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:

- Functional Selection: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance computational accuracy and cost. Include exact exchange terms to improve thermochemical predictions (e.g., atomization energies with <3 kcal/mol deviation) .

- Basis Sets: Employ 6-31G(d,p) for geometry optimization and frequency calculations. For higher accuracy, use Dunning’s correlation-consistent basis sets (e.g., cc-pVTZ).

- Applications: Calculate HOMO-LUMO gaps to predict charge-transfer behavior, and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Validate against experimental UV-Vis and cyclic voltammetry data .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- Spectroscopy:

- Crystallography: Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Use WinGX for data processing and ORTEP for visualization .

Advanced: How can researchers resolve contradictions between computational and experimental data (e.g., bond lengths, reaction energies)?

Answer:

- Root Cause: Discrepancies often arise from functional limitations (e.g., over-delocalization in pure DFT functionals) or incomplete basis sets.

- Mitigation:

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods to minimize inhalation risks.

- Spill Management: Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels. Avoid aqueous drains to prevent environmental contamination .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s behavior in solution or biological systems?

Answer:

- Force Fields: Parameterize using GAFF or CGenFF, validated against DFT geometries.

- Simulation Setup: Run 100-ns trajectories in explicit solvent (e.g., water, DMSO) using GROMACS or AMBER. Analyze hydrogen-bonding networks and diffusion coefficients.

- Applications: Predict solvation free energy () and membrane permeability for drug-design studies .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 254 nm for aromatic systems.

- GC-MS: Apply a DB-5MS column with temperature programming (50°C to 250°C at 10°C/min) for volatile derivatives.

Advanced: How does the compound’s tautomeric equilibrium influence its reactivity in acidic/basic conditions?

Answer:

- Tautomer Identification: Use H NMR variable-temperature studies to detect keto-enol shifts.

- Computational Analysis: Perform potential energy surface scans at the MP2/6-311++G(d,p) level to map transition states.

- Implications: Enol forms may enhance nucleophilic reactivity, impacting catalytic applications (e.g., aldol condensations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.